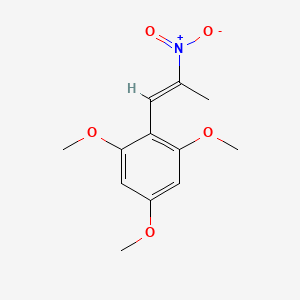

1-(2,4,6-Trimethoxyphenyl)-2-nitropropene

Description

Overview of Nitroalkene Chemistry and its Synthetic Significance

Nitroalkenes, also known as nitro olefins, are a class of organic compounds characterized by a nitro group attached to a carbon-carbon double bond. wikipedia.org This functional group arrangement renders the alkene electron-deficient, making nitroalkenes highly versatile and reactive intermediates in organic synthesis. rsc.orgresearchgate.net Their chemical properties are a composite of the alkene and nitro group functionalities, but they are particularly noted for the activation of the double bond. wikipedia.org

The synthetic utility of nitroalkenes stems from their role as excellent Michael acceptors, readily undergoing conjugate addition reactions with a wide range of nucleophiles. wikipedia.org They also participate as activated dienophiles in Diels-Alder cycloadditions and as dipolarophiles in 1,3-dipolar cycloaddition reactions, providing pathways to complex cyclic systems. wikipedia.orgnih.gov Furthermore, the nitro group itself is a flexible functional handle that can be transformed into various other groups; for instance, it can be reduced to a primary amine, converted to a carbonyl group via the Nef reaction, or removed entirely. wikipedia.orgwikipedia.orgwiley.com This flexibility has established nitroalkenes as valuable precursors in the synthesis of heterocycles, carbocycles, natural products, and other poly-functionalized molecules. rsc.orgresearchgate.netwiley.comresearchgate.net

Historical Development of Syntheses for 2-Nitropropenes

The primary and most classical method for synthesizing β-nitrostyrenes and their derivatives, including 2-nitropropenes, is the Henry reaction, or nitroaldol reaction. wikipedia.orgwikipedia.org Discovered by Louis Henry in 1895, this reaction involves the base-catalyzed carbon-carbon bond formation between a nitroalkane and a carbonyl compound (an aldehyde or ketone). wikipedia.org The mechanism begins with the deprotonation of the α-carbon of the nitroalkane by a base, forming a resonance-stabilized nitronate anion. wikipedia.orgwikipedia.org This nucleophilic anion then attacks the electrophilic carbonyl carbon of the aldehyde, yielding a β-nitro alcohol intermediate after protonation. wikipedia.orgwikipedia.orgtcichemicals.com

While the β-nitro alcohol can be the final product, it is often readily dehydrated to form the corresponding nitroalkene. wikipedia.orgcommonorganicchemistry.comechemi.com This dehydration step is frequently promoted by elevated temperatures or specific reaction conditions and is a common side reaction that can be driven to completion to make the nitroalkene the desired product. commonorganicchemistry.comyoutube.com Historically, a variety of basic catalysts have been employed to facilitate the condensation, with primary amines such as n-butylamine, methylamine, and ethylamine, as well as ammonium (B1175870) acetate (B1210297), being common choices. wikipedia.orgbbgate.comerowid.orgmdma.ch The choice of catalyst and reaction conditions can influence reaction rates and yields. bbgate.comorganic-chemistry.org

| Catalyst | Reactants | Typical Conditions | Notes |

|---|---|---|---|

| n-Butylamine | Benzaldehyde (B42025), Nitroethane | Reflux in ethanol (B145695) or toluene (B28343) for several hours. erowid.orgscribd.com | A commonly used primary amine catalyst. wikipedia.org The use of a Dean-Stark trap with toluene helps remove water and drive the reaction to completion. erowid.org |

| Methylamine | Benzaldehyde, Nitroethane | Slight heating in an alcohol solvent (e.g., ethanol, isopropanol) for several hours. erowid.orgmdma.ch | Often used as an aqueous solution. erowid.org |

| Cyclohexylamine | Benzaldehyde, Nitroethane | Reflux in acetic acid or on a water bath. erowid.orgmdma.ch | Can be used with or without an additional solvent. mdma.ch |

| Ammonium Acetate | Substituted Benzaldehydes, Nitroethane | Heating in acetic acid. wikipedia.org | Often used in syntheses described by Alexander Shulgin. wikipedia.org |

Emergence of 1-(2,4,6-Trimethoxyphenyl)-2-nitropropene in Organic Synthesis

The compound this compound emerges from the application of established nitroalkene synthesis methodologies to a specific, highly substituted aromatic aldehyde. Its synthesis is a direct extension of the Henry reaction, where 2,4,6-trimethoxybenzaldehyde (B41885) is condensed with nitroethane. wikipedia.org This reaction follows the general pathway described previously: a base catalyzes the formation of a β-nitro alcohol intermediate, which is subsequently dehydrated to yield the target nitroalkene. The use of substituted benzaldehydes to produce a wide array of phenyl-2-nitropropene derivatives is a well-documented synthetic strategy. wikipedia.org The specific substitution pattern of this compound makes it a subject of interest in research contexts requiring precursors with this particular electronic and steric profile. nih.gov

Structural Features and Electronic Influences of the 2,4,6-Trimethoxyphenyl Moiety

The 2,4,6-trimethoxyphenyl group imparts distinct and powerful electronic and steric characteristics to the molecule. These features arise from the interplay of inductive and mesomeric effects of the three methoxy (B1213986) (-OCH₃) substituents on the phenyl ring.

Electronic Effects : Each methoxy group exerts two opposing electronic effects: a -I (negative inductive) effect and a +M (positive mesomeric or resonance) effect. vaia.comchemistrysteps.com

The inductive effect (-I) arises from the high electronegativity of the oxygen atom, which withdraws electron density from the benzene (B151609) ring through the sigma bond. vaia.comlibretexts.org

The mesomeric effect (+M) involves the delocalization of a lone pair of electrons from the oxygen atom into the π-system of the benzene ring. vaia.comwikipedia.org This effect increases the electron density on the ring, particularly at the ortho and para positions. vaia.comkhanacademy.org

For methoxy groups, the +M effect is significantly stronger than the -I effect, leading to a net donation of electron density into the ring. chemistrysteps.comlibretexts.org With methoxy groups at positions 2, 4, and 6, the benzene ring becomes exceptionally electron-rich, making it highly activated towards electrophilic aromatic substitution. libretexts.orgrsc.org

Steric Effects : The two methoxy groups at the ortho positions (positions 2 and 6) create significant steric hindrance around the point of attachment of the nitropropene side chain. youtube.comwikipedia.org This steric bulk can force the carboxyl group in related benzoic acids to twist out of the plane of the benzene ring, a phenomenon known as the "ortho effect." youtube.comwikipedia.org In this compound, this steric crowding can influence the conformation of the molecule and the accessibility of the aromatic ring and the alkene bond to reagents.

| Feature | Description | Consequence |

|---|---|---|

| Inductive Effect (-I) | Electron withdrawal through the sigma bond due to oxygen's electronegativity. vaia.com | Slight deactivation of the ring. |

| Mesomeric Effect (+M) | Electron donation into the pi-system via resonance from oxygen's lone pairs. wikipedia.org | Strong activation of the ring, especially at ortho/para positions. vaia.com Dominates over the -I effect. chemistrysteps.com |

| Steric Hindrance | Physical bulk of the two ortho-methoxy groups. wikipedia.org | Can restrict rotation and influence the molecule's conformation and reactivity. youtube.com |

Scope and Significance of Research on this compound

The research significance of this compound is primarily centered on its role as a versatile synthetic intermediate for creating more complex molecules. wikipedia.orgwikipedia.org The combination of the reactive nitroalkene functionality and the unique, highly activated trimethoxyphenyl ring makes it a valuable building block.

The primary synthetic application involves the transformation of the nitropropene side chain. Reduction of the nitro group and the double bond, typically with a powerful reducing agent like lithium aluminum hydride (LAH), converts the nitroalkene into a primary amine, yielding a substituted phenethylamine. wikipedia.orgwikipedia.org This pathway is a cornerstone in the synthesis of a wide variety of amine compounds.

Furthermore, the nitroalkene itself can participate in various carbon-carbon bond-forming reactions. Its electrophilic nature makes it a target for Michael additions, and it can be used in denitrative cross-coupling reactions to form substituted stilbenes or other alkenes. wikipedia.orgmdpi.com The extreme electron-rich nature of the 2,4,6-trimethoxyphenyl ring makes the compound an interesting substrate for studying the limits of electrophilic substitution and other reactions where electronic effects play a key role. researchgate.net The lability of the electron-rich trimethoxyphenyl group under certain acidic conditions has also been explored, where it can potentially act as a leaving group. researchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,3,5-trimethoxy-2-[(E)-2-nitroprop-1-enyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO5/c1-8(13(14)15)5-10-11(17-3)6-9(16-2)7-12(10)18-4/h5-7H,1-4H3/b8-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAPSFFLFSUERST-VMPITWQZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=C(C=C(C=C1OC)OC)OC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=C(C=C(C=C1OC)OC)OC)/[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 2,4,6 Trimethoxyphenyl 2 Nitropropene

Condensation Reactions for Nitropropene Synthesis

The crucial step in forming the nitropropene is the reaction between an aldehyde (2,4,6-trimethoxybenzaldehyde) and a nitroalkane (nitroethane). This reaction is generally classified as a nitroaldol or Henry reaction, which is a specific variant of the broader Knoevenagel condensation. The initial product is a β-nitro alcohol, which readily undergoes dehydration, often in the same reaction pot, to yield the final α,β-unsaturated nitroalkene.

The Henry reaction, or nitroaldol reaction, is the base-catalyzed addition of a nitroalkane to a carbonyl compound. wikipedia.org In the synthesis of 1-(2,4,6-Trimethoxyphenyl)-2-nitropropene, the reaction involves the deprotonation of nitroethane by a base to form a resonance-stabilized nitronate anion. wikipedia.org This nucleophilic anion then attacks the electrophilic carbonyl carbon of 2,4,6-trimethoxybenzaldehyde (B41885). The resulting nitroalkoxide is protonated to give a β-nitro alcohol, which is subsequently dehydrated to yield the target nitropropene. researchgate.net

The reaction conditions can be modified to favor the direct formation of the nitroalkene. For instance, using primary amine catalysts like n-butylamine in a solvent that allows for azeotropic removal of water (e.g., using a Dean-Stark apparatus) can drive the equilibrium towards the dehydrated product. wikipedia.orgmdma.ch

Table 1: Common Base Catalysts for Henry-type Reactions

| Catalyst Type | Example(s) | Role |

|---|---|---|

| Primary Amines | n-Butylamine, Methylamine | Acts as a base to deprotonate the nitroalkane and facilitates the dehydration step. wikipedia.orgmdma.ch |

| Secondary Amines | Cyclohexylamine, Piperidine (B6355638) | Similar to primary amines, serves as a basic catalyst for the condensation. mdma.chwikipedia.org |

| Ammonium (B1175870) Salts | Ammonium acetate (B1210297) | A mild base often used in refluxing acetic acid or excess nitroethane to promote condensation and dehydration. mdma.ch |

| Alkali Hydroxides | Sodium Hydroxide (NaOH) | A strong base that can catalyze the reaction, though it may require careful temperature control to avoid side reactions. sciencemadness.org |

The Knoevenagel condensation is a nucleophilic addition of a compound with an active hydrogen atom to a carbonyl group, followed by dehydration. wikipedia.org The Henry reaction is considered a specific type of Knoevenagel condensation where the active hydrogen component is a nitroalkane. wikipedia.org The mechanism is fundamentally the same: a weak base, such as an amine, is used to generate a nucleophile (the nitronate ion from nitroethane) that is reactive enough to add to the aldehyde but not so strong as to cause self-condensation of the aldehyde. wikipedia.org The electron-withdrawing nitro group sufficiently acidifies the α-protons of nitroethane, enabling their removal by a mild base to initiate the condensation. wikipedia.orgwikipedia.org The reaction typically proceeds through the β-nitro alcohol intermediate, which then eliminates water to form the stable conjugated nitroalkene system.

A variety of catalytic systems have been developed to improve the efficiency, yield, and selectivity of nitroalkene synthesis. These can be broadly categorized into base catalysis, metal-based catalysis, and organocatalysis.

Base Catalysis: As previously mentioned, simple organic bases like primary and secondary amines (n-butylamine, cyclohexylamine) are effective and commonly used. mdma.ch Inorganic bases and their salts, such as ammonium acetate, are also employed. mdma.ch

Metal-Based Catalysis: Research has shown that various metal complexes can catalyze Henry reactions. These include systems using zinc triflate with a chiral ligand for asymmetric synthesis, and copper or samarium complexes that can enhance reaction rates and diastereoselectivity. wikipedia.orgnih.gov Layered double hydroxides (LDHs), which are solid base catalysts, offer an environmentally friendlier alternative to soluble bases by simplifying product purification and reducing salt waste. scirp.orgscirp.org

Organocatalysis: In recent years, metal-free organocatalysts have gained prominence. For Henry reactions, chiral quinine (B1679958) derivatives have been used to achieve enantioselective synthesis of nitro alcohols. wikipedia.org Another novel approach involves using per-6-amino-β-cyclodextrin, which has been shown to catalyze the reaction with high selectivity for the syn-product and can be easily recovered and reused. nih.gov

Precursor Synthesis and Functionalization Strategies

The successful synthesis of this compound relies on the availability and purity of its two key precursors: 2,4,6-trimethoxybenzaldehyde and nitroethane.

2,4,6-Trimethoxybenzaldehyde is a highly activated aromatic aldehyde. Its synthesis typically starts from phloroglucinol (B13840) (1,3,5-trihydroxybenzene) or its trimethyl ether derivative, 1,3,5-trimethoxybenzene. chemspider.comwikipedia.orgsigmaaldrich.com

Key formylation methods include:

The Vilsmeier-Haack Reaction: This is a widely used method for formylating electron-rich aromatic rings. wikipedia.org 1,3,5-Trimethoxybenzene is treated with a Vilsmeier reagent, which is typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). chemistrysteps.comorganic-chemistry.org The resulting iminium ion acts as the electrophile, attacking the aromatic ring. Subsequent hydrolysis yields the desired aldehyde. wikipedia.org

The Gattermann Reaction: This reaction introduces a formyl group onto an activated aromatic ring. wikipedia.org The classical approach uses hydrogen cyanide (HCN) and hydrogen chloride (HCl) with a Lewis acid catalyst. A safer and more common modification, known as the Adams modification, uses zinc cyanide (Zn(CN)₂) in place of HCN. wikipedia.org

Oxidation of 2,4,6-Trimethoxybenzyl alcohol: If the corresponding benzyl (B1604629) alcohol is available, it can be oxidized to the aldehyde using various oxidizing agents. chemicalbook.com

Table 2: Synthetic Routes to 2,4,6-Trimethoxybenzaldehyde

| Starting Material | Reaction Name | Key Reagents | Description |

|---|---|---|---|

| 1,3,5-Trimethoxybenzene | Vilsmeier-Haack | DMF, POCl₃ | Formylation of the electron-rich aromatic ring via an electrophilic iminium salt intermediate. wikipedia.orgchemistrysteps.com |

| 1,3,5-Trimethoxybenzene | Gattermann Reaction | Zn(CN)₂, HCl | Formylation using zinc cyanide and HCl to generate the formylating agent in situ. wikipedia.org |

| 2,4,6-Trimethoxybenzyl Alcohol | Oxidation | e.g., Chloramine-T, K₂[OsO₂(OH)₄] | Oxidation of the primary alcohol to the corresponding aldehyde. chemicalbook.com |

| Phloroglucinol | Methylation then Formylation | 1. Dimethyl sulfate, Base2. Vilsmeier or Gattermann reagents | Phloroglucinol is first fully methylated to 1,3,5-trimethoxybenzene, which is then formylated. wikipedia.org |

Nitroethane is a key industrial chemical and a fundamental building block in these syntheses. It can be prepared through several methods.

Industrial Production: The primary industrial method is the vapor-phase nitration of propane. Propane is treated with nitric acid at high temperatures (350–450 °C), resulting in a mixture of nitroalkanes, including nitromethane, nitroethane, 1-nitropropane, and 2-nitropropane, which are then separated by distillation.

Laboratory Synthesis: On a laboratory scale, nitroethane can be produced from the reaction of haloethanes (like bromoethane (B45996) or iodoethane) with a nitrite (B80452) salt. In the Victor Meyer reaction, silver nitrite is used. A common and more economical modification, the Kornblum modification, employs sodium nitrite (NaNO₂) in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

Optimization of Reaction Conditions and Yields

The synthesis of this compound is predominantly achieved through the Henry (or nitroaldol) reaction, which involves the base-catalyzed condensation of 2,4,6-trimethoxybenzaldehyde with nitroethane. wikipedia.orgtcichemicals.com This is typically followed by a dehydration step, which often occurs in situ, to yield the final nitropropene product. wikipedia.orgorganic-chemistry.org The optimization of this process is critical for maximizing yield and minimizing side reactions. Key parameters that are manipulated include the choice of catalyst, solvent, temperature, and reaction time. researchgate.netpsu.edu

Catalysts: A variety of basic catalysts can promote the reaction. psu.edu These range from inorganic bases like alkali hydroxides to organic bases such as primary amines (e.g., methylamine, n-butylamine) and ammonium acetate. orgsyn.orgsciencemadness.orgmdma.ch The selection of the catalyst is crucial, as strong bases can sometimes lead to side products if not carefully controlled. researchgate.net For the direct production of the nitroalkene, primary amine salts or ammonium acetate are often preferred as they facilitate the subsequent dehydration of the intermediate β-nitro alcohol. sciencemadness.orgyoutube.com More advanced organocatalysts, such as the highly basic phosphine (B1218219) tris(2,4,6-trimethoxyphenyl)phosphine (B1208668) (TTMPP), have also been shown to effectively catalyze the Henry reaction under mild conditions. researchgate.net

The following table illustrates the effect of various parameters on the yield of a representative Henry reaction, providing insight into the optimization process.

| Aldehyde | Catalyst | Solvent | Conditions | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Benzaldehyde (B42025) | n-Butylamine | Ethanol (B145695) | Reflux | 8 h | 64 | orgsyn.org |

| Benzaldehyde | Cyclohexylamine | Acetic Acid | 100 °C | 6 h | 62 | orgsyn.org |

| Benzaldehyde | Ammonium Acetate | Nitroethane | Reflux | 5 h | 63 | orgsyn.org |

| Benzaldehyde | Cu:Mg:Al (calcined) | None (Solvent-Free) | 90 °C | 300-480 min | 63 | scirp.org |

| Benzaldehyde | Cu:Mg:Al (calcined) | Ethanol/DMF | 90 °C | 300 min | 71 | scirp.org |

| Benzaldehyde | Cu:Mg:Al (calcined) | None (Microwave) | Microwave | 4-6.5 min | 87 | scirp.org |

| Benzaldehyde | Cu:Mg:Al (calcined) | Ethanol/DMF (Microwave) | Microwave | 1.5-2 min | 99 | scirp.org |

Green Chemistry Approaches in this compound Synthesis

In line with the growing demand for sustainable chemical manufacturing, several green chemistry approaches have been applied to the synthesis of nitrostyrenes, which are directly applicable to the production of this compound. These methods aim to reduce waste, minimize energy consumption, and avoid the use of hazardous solvents.

Solvent-Free Methods

Performing the Henry reaction under solvent-free, or "dry media," conditions is a significant green improvement. psu.edu This approach minimizes the use of volatile organic compounds (VOCs), reducing both environmental impact and purification costs. In a typical solvent-free procedure, the reactants (2,4,6-trimethoxybenzaldehyde and nitroethane) are mixed with a solid catalyst, such as ammonium acetate, and heated. capes.gov.br The reaction proceeds in the absence of a liquid solvent, often affording the conjugated nitroalkene product directly in high yield. capes.gov.br

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.gov For the Henry reaction, microwave irradiation can dramatically reduce reaction times from hours to mere minutes and often leads to improved yields. researchgate.netlookchem.com The combination of microwave heating with solvent-free conditions represents a particularly efficient and environmentally friendly protocol. capes.gov.brresearchgate.netlookchem.com Studies on the synthesis of various nitroolefins from aryl aldehydes have demonstrated that using a catalyst like ammonium acetate under microwave irradiation provides a one-step, high-yield route to the final product without the need for a solvent or the isolation of the intermediate β-nitro alcohol. capes.gov.brresearchgate.net For example, reactions that take several hours with conventional heating can be completed in 1.5 to 7 minutes under microwave irradiation, with yields often exceeding 85-90%. scirp.org

Comparative Analysis of Synthetic Routes

There are two primary synthetic strategies for preparing this compound: the Henry condensation of an aldehyde with a nitroalkane, and the nitration of a pre-formed alkene. Each route has distinct advantages and disadvantages in terms of efficiency, cost, and environmental impact.

Route A: Henry Condensation This is the most direct and commonly cited method. It begins with 2,4,6-trimethoxybenzaldehyde and nitroethane. sigmaaldrich.com

A1: Conventional Method: Uses standard heating with catalysts like ammonium acetate in solvents such as ethanol or acetic acid. This method is well-established but can suffer from long reaction times and moderate yields. orgsyn.org

A2: Green Method: Employs microwave irradiation, often under solvent-free conditions. scirp.orgcapes.gov.br This approach offers significantly faster reaction times (minutes vs. hours), often higher yields, and a much-improved environmental profile due to the reduction or elimination of organic solvents. researchgate.netlookchem.com

Route B: Alkene Nitration This two-step route first involves the synthesis of 1-(2,4,6-trimethoxyphenyl)-1-propene, which is then nitrated.

B1: Chemical Nitration: The propene intermediate can be nitrated using reagents like tetranitromethane. researchgate.net This method can be effective but may involve hazardous reagents.

B2: Photochemical Nitration: The alkene is reacted with a nitrating agent under the influence of light, potentially with a photoredox catalyst. thieme-connect.com This offers a milder alternative to some harsh chemical nitrating agents.

The following table provides a comparative overview of these synthetic pathways.

| Route | Description | Starting Materials | Key Advantages | Key Disadvantages | Reference |

|---|---|---|---|---|---|

| A1: Conventional Henry | Base-catalyzed condensation with conventional heating. | 2,4,6-Trimethoxybenzaldehyde, Nitroethane | Well-established, simple procedure. | Long reaction times, moderate yields, use of organic solvents. | orgsyn.org |

| A2: Green Henry | Microwave-assisted and/or solvent-free condensation. | 2,4,6-Trimethoxybenzaldehyde, Nitroethane | Very fast (minutes), high yields, environmentally friendly. | Requires specialized microwave equipment. | scirp.orgcapes.gov.brresearchgate.net |

| B1: Chemical Nitration | Two steps: alkene synthesis followed by chemical nitration. | 1-(2,4,6-Trimethoxyphenyl)-1-propene, Nitrating Agent (e.g., N2O4) | Alternative pathway if aldehyde precursor is unavailable. | Two-step process, potentially hazardous nitrating agents. | researchgate.net |

| B2: Photochemical Nitration | Two steps: alkene synthesis followed by photochemical nitration. | 1-(2,4,6-Trimethoxyphenyl)-1-propene, Nitrating Agent | Potentially milder conditions, high stereoselectivity. | Two-step process, requires photochemical reactor. | thieme-connect.com |

Mechanistic Investigations of Reactions Involving 1 2,4,6 Trimethoxyphenyl 2 Nitropropene

Nucleophilic Addition Reactions

Nucleophilic addition to the nitropropene moiety in 1-(2,4,6-trimethoxyphenyl)-2-nitropropene is a cornerstone of its chemical behavior. The nitro group, due to its powerful electron-withdrawing effect, renders the β-carbon of the alkene highly electrophilic and susceptible to attack by a wide range of nucleophiles. researchgate.net This class of reaction, known as conjugate addition or Michael addition, is a fundamental method for carbon-carbon and carbon-heteroatom bond formation. wikipedia.org

The general mechanism involves the attack of a nucleophile on the β-carbon of the nitroalkene, leading to the formation of a resonance-stabilized nitronate anion intermediate. This intermediate is then protonated, typically by the solvent or upon acidic workup, to yield the final addition product. The reaction is versatile, accommodating nucleophiles based on carbon, nitrogen, oxygen, and sulfur. While nucleophilic aromatic substitution (SNAr) reactions are common for nitroarenes, the reactivity of this compound is centered on the activated alkene (nitropropene moiety) rather than the aromatic ring. nih.govresearchgate.net The electron-rich nature of the trimethoxyphenyl ring disfavors nucleophilic attack on the aromatic system itself.

The Michael addition is a 1,4-addition of a nucleophile (the Michael donor) to an α,β-unsaturated compound (the Michael acceptor). wikipedia.org In the case of this compound, the nitroalkene system serves as the Michael acceptor. The mechanism begins with the deprotonation of a Michael donor by a base to generate a nucleophilic species, such as an enolate or a carbanion. wikipedia.org This nucleophile then adds to the β-carbon of the nitropropene double bond. This step is typically the rate-determining step and results in the formation of a nitronate ion, which is stabilized by resonance involving the nitro group. Subsequent protonation of this intermediate yields the final γ-nitro adduct. msu.edu The electron-donating methoxy (B1213986) groups on the phenyl ring can influence the reaction rate by modulating the electrophilicity of the double bond, though the activating effect of the nitro group remains dominant.

Asymmetric Michael additions are crucial for synthesizing enantiomerically enriched compounds, which are valuable as precursors for natural products and bioactive molecules. researchgate.netencyclopedia.pub Achieving asymmetry in the addition to nitroalkenes like this compound relies on the use of chiral catalysts. These catalysts can be either metal-based complexes or purely organic molecules (organocatalysts). msu.edu The catalyst forms a chiral environment around the reactants, directing the nucleophile to attack one face of the nitroalkene preferentially over the other. This facial selectivity leads to the formation of one enantiomer of the product in excess. For example, chiral metal complexes can act as Lewis acids, coordinating to the nitro group to activate the Michael acceptor and control the direction of nucleophilic attack. msu.edu Similarly, bifunctional organocatalysts can simultaneously activate both the nucleophile and the electrophile to achieve high stereocontrol. mdpi.com

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, avoiding the use of potentially toxic or expensive metals. mdpi.com In the context of Michael additions to nitroalkenes, several classes of organocatalysts are effective. Bifunctional catalysts, such as those derived from cinchona alkaloids or 1,2-diphenylethylenediamine (DPEN) bearing a thiourea (B124793) moiety, are particularly prominent. mdpi.comrsc.orgresearchgate.net

The proposed mechanism for a thiourea-based catalyst involves a dual-activation mode (Table 1). mdpi.comresearchgate.net The thiourea group acts as a hydrogen-bond donor, coordinating to and activating the nitro group of the this compound. Simultaneously, a basic site on the catalyst (e.g., a tertiary amine) deprotonates the Michael donor, increasing its nucleophilicity. encyclopedia.pub This dual activation within a chiral scaffold brings the reactants together in a highly organized transition state, leading to high yields and enantioselectivities. researchgate.net Another major class of organocatalysts are prolinol ethers, which react with aldehyde or ketone nucleophiles to form a transient enamine. This enamine, which is a more potent nucleophile than the parent carbonyl compound, then attacks the nitroalkene. nih.govorgsyn.org The stereochemistry is controlled by the chiral catalyst, which shields one face of the enamine. encyclopedia.puborgsyn.org

Table 1: Common Organocatalyst Types for Michael Additions to Nitroalkenes

| Catalyst Type | Activation Mode | Typical Nucleophiles | Ref |

|---|---|---|---|

| Thiourea Derivatives | Bifunctional: H-bonding with nitro group, Brønsted base activation of nucleophile. | Malonates, β-ketoesters, diketones | mdpi.com, researchgate.net |

| Cinchona Alkaloids | Bifunctional: Lewis/Brønsted base activation, potential for H-bonding. | Nitroalkanes, malonates | msu.edu, rsc.org |

| Diarylprolinol Silyl Ethers | Enamine catalysis: Forms a nucleophilic enamine intermediate with aldehydes/ketones. | Aldehydes, ketones | nih.gov, orgsyn.org |

| Primary Amine-Thioureas | Enamine catalysis combined with H-bond activation of the nitroalkene. | Cycloketones | mdpi.com |

The addition of carbon-based nucleophiles to nitroalkenes is a powerful method for C-C bond formation. A wide variety of carbon nucleophiles can be employed in Michael additions to this compound. These include soft nucleophiles like malonate esters, β-ketoesters, and 1,3-dicarbonyl compounds, which are readily deprotonated under basic conditions. researchgate.netresearchgate.net

Reactions involving more reactive carbon nucleophiles, such as Grignard reagents or organolithium compounds, are also possible. However, these reactions can sometimes lead to side products due to the high reactivity of the organometallic reagents, which can also attack the nitro group itself. In superacidic media, even electron-rich arenes can act as nucleophiles, adding to protonated nitroalkenes. nih.govfrontiersin.org For instance, studies on related nitropropenes have shown that reaction with arenes in the presence of acid can lead to the formation of arylacetones via a Nef reaction pathway or cyclize to form benzoxazines, depending on the reaction conditions. nih.govfrontiersin.org

Table 2: Examples of Carbon Nucleophile Additions to Nitroalkenes

| Nucleophile Type | Catalyst/Conditions | Product Type | Ref |

|---|---|---|---|

| Diethyl Malonate | Thiourea Organocatalyst | γ-Nitro Ester | encyclopedia.pub |

| 1,3-Diketones | Cinchona Alkaloid Organocatalyst | γ-Nitro Diketone | researchgate.net |

| Aldehydes | Diarylprolinol Silyl Ether | γ-Nitro Aldehyde | nih.gov |

| Arenes | Superacid (e.g., CF₃SO₃H) | Arylacetone (via Nef reaction) | nih.gov, frontiersin.org |

| Silyl Enol Ethers | Lewis Acid | γ-Nitro Ketone | researchgate.net |

The addition of nitrogen-based nucleophiles, known as aza-Michael addition, is an important route to 1,3-diamines and other nitrogen-containing compounds. Primary and secondary amines can add to the activated double bond of this compound. The reaction typically proceeds under neutral or basic conditions, where the amine acts as the nucleophile. The resulting product is a β-amino-nitro compound. The nitro group in these adducts can be subsequently reduced to an amino group, providing access to valuable 1,2- or 1,3-diamine structures, depending on the starting materials. msu.edu The 2,4,6-trimethoxyphenyl substituent is expected to remain intact throughout this process.

Oxygen and sulfur nucleophiles can also participate in Michael additions to this compound, referred to as oxa-Michael and thia-Michael additions, respectively.

Alcohols and phenoxides (oxygen nucleophiles) can add across the double bond, usually requiring a strong base to deprotonate the alcohol and generate a sufficiently nucleophilic alkoxide. nih.gov The use of highly basic phosphine (B1218219) catalysts, such as tris(2,4,6-trimethoxyphenyl)phosphine (B1208668) (TTMPP), has been shown to effectively promote oxa-Michael additions with other Michael acceptors, demonstrating the potential for such catalysts in reactions involving the structurally related nitropropene. researchgate.net

Thiols (sulfur nucleophiles) are excellent Michael donors due to the high nucleophilicity of the thiolate anion. The thia-Michael addition to nitroalkenes typically proceeds rapidly and efficiently under mild basic conditions to yield β-thio-nitro compounds. Asymmetric versions of this reaction have been developed using chiral catalysts, such as iron(III)-salen complexes, which can direct the addition of thiols to specific positions in extended unsaturated systems with high enantioselectivity. organic-chemistry.org These methods provide a framework for the potential stereocontrolled synthesis of sulfur-containing adducts from this compound.

Mechanism of Michael Additions to the Nitropropene Moiety

Reduction Pathways of the Nitro Group

The reduction of the nitro group in β-nitrostyrenes, such as this compound, is a common route to synthesizing corresponding amino compounds. The specific product obtained often depends on the reducing agent and reaction conditions employed.

Catalytic hydrogenation is a widely utilized method for the reduction of nitroalkenes to their corresponding amines. wikipedia.org The reaction is typically heterogeneous, involving a solid catalyst in a liquid or gas phase. libretexts.org The mechanism proceeds in several stages, beginning with the adsorption of the nitroalkene and hydrogen onto the surface of a metal catalyst. libretexts.org Commonly used catalysts include finely divided metals such as platinum (often as Adams' catalyst, PtO₂), palladium (typically supported on carbon, Pd/C), and nickel (in the form of Raney nickel). wikipedia.orglibretexts.org

The process involves the addition of two hydrogen atoms across the carbon-carbon double bond and the reduction of the nitro group to an amino group. libretexts.org This transformation is thermodynamically favorable as it leads to a more stable, lower-energy saturated product. libretexts.org The reaction is exothermic, and the heat released is known as the heat of hydrogenation. libretexts.org For related compounds like 1-phenyl-2-nitropropene (B101151), this reduction yields 1-phenyl-2-aminopropane. wikipedia.org The process can be optimized by pre-treating the catalyst slurry with mild heat before its addition to the hydrogenation mixture, which has been shown to improve selectivity and yield at moderate pressures. google.com

Table 1: Catalysts for Hydrogenation of Arylnitroalkenes

| Catalyst | Typical Solvent(s) | Notes |

|---|---|---|

| Palladium on Carbon (Pd/C) | Ethanol (B145695), Acetic Acid | A common and effective catalyst for this transformation. google.com |

| Platinum(IV) Oxide (PtO₂) | Ethanol, Acetic Acid | Known as Adams' catalyst; the active catalyst is finely divided platinum metal formed in situ. wikipedia.orglibretexts.org |

| Raney Nickel | Isopropyl Alcohol | A finely divided nickel catalyst prepared by treating a Ni-Al alloy with sodium hydroxide. wikipedia.orglibretexts.org |

This table is based on data for the hydrogenation of related arylnitroalkenes.

Reductive amidation represents a subsequent transformation that can follow the initial reduction of the nitro group to an amine. Once the primary amine is formed from this compound, it can react with carbonyl compounds, such as aldehydes or ketones, to form an imine or Schiff base. This intermediate is then reduced in situ to the corresponding secondary or tertiary amine. This method is a powerful tool for constructing more complex molecules. For instance, the reductive amination of daunorubicin (B1662515) with polyalkoxybenzaldehydes has been used to create highly potent anthracycline derivatives. researchgate.net This suggests that the amine derived from this compound could serve as a valuable precursor in similar synthetic strategies to build complex molecular architectures. researchgate.net

Besides catalytic hydrogenation, various metal-based reducing agents can be used to reduce the nitro group of arylnitroalkenes. The choice of reagent can influence the final product. Powerful reducing agents like lithium aluminum hydride (LAH) in solvents such as tetrahydrofuran (B95107) (THF) are capable of reducing both the nitro group and the double bond to afford the corresponding amine. wikipedia.org

Alternatively, reduction with iron in the presence of an acid like hydrochloric acid or acetic acid can lead to the formation of an intermediate that hydrolyzes to the corresponding ketone, in this case, 1-(2,4,6-trimethoxyphenyl)-2-propanone. wikipedia.orggoogle.com The mechanism is thought to involve the reduction of the nitroalkene by finely divided iron. google.com The concentration of acid can affect the product outcome; with little to no acid, the corresponding oxime may be the predominant product. google.com Sodium borohydride (B1222165) has also been used to reduce the double bond of phenyl-2-nitropropene to yield phenyl-2-nitropropane, which can then be hydrolyzed to phenylacetone. wikipedia.org

Table 2: Metal-Mediated Reducing Agents and Products

| Reducing Agent | Solvent(s) | Typical Product |

|---|---|---|

| Lithium Aluminum Hydride (LAH) | Tetrahydrofuran (THF) | Saturated Amine |

| Iron (Fe) / Hydrochloric Acid (HCl) | Water / Organic Solvent | Ketone |

| Iron (Fe) / Water | Water / Organic Solvent | Oxime |

This table is based on data for the reduction of related arylnitroalkenes. wikipedia.orggoogle.com

Cycloaddition Reactions

The electron-deficient carbon-carbon double bond in this compound, activated by the electron-withdrawing nitro group, makes it a good candidate for participating in cycloaddition reactions.

The nitroalkene moiety can act as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles, such as nitrones. These reactions provide a direct route to five-membered heterocyclic rings. nih.gov Studies on similar conjugated nitroalkenes reacting with diarylnitrones show that these cycloadditions can proceed with high regio- and stereoselectivity. nih.govgrowingscience.com The reaction typically involves the attack of the nucleophilic oxygen atom of the nitrone on the most electrophilic beta-carbon atom of the nitroalkene. researchgate.net This regioselectivity leads to the formation of 4-nitro-substituted isoxazolidines. researchgate.netnih.gov The reactions can proceed readily at room temperature in solvents like benzene (B151609) or methylene (B1212753) chloride, often completing within hours. nih.govgrowingscience.com The resulting nitroisoxazolidine structures are valuable as they contain a functionality that allows for a wide range of further chemical transformations. growingscience.com

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile, forming a six-membered cyclohexene (B86901) ring. wikipedia.org The electron-withdrawing nitro group makes this compound an activated dienophile, suitable for reacting with electron-rich dienes. wikipedia.org This type of reaction, specifically an inverse-electron-demand Diels-Alder, provides a reliable method for constructing six-membered rings with good control over regiochemistry and stereochemistry. wikipedia.orgorganic-chemistry.org

While specific studies on this compound as a dienophile are not detailed in the provided context, reactions involving similar fluorinated nitrostyrenes with cyclic dienes like cyclopentadiene (B3395910) and 1,3-cyclohexadiene (B119728) have been shown to produce the corresponding bicyclic adducts in high yields. beilstein-journals.org The reaction rate can be enhanced in polar solvents. wikipedia.org This suggests that this compound would likely undergo Diels-Alder reactions with suitable dienes to form functionalized cyclohexene derivatives, which are versatile intermediates in organic synthesis. wikipedia.orgresearchgate.net

Rearrangement Reactions

While specific studies on the rearrangement reactions of this compound are not extensively documented in the literature, the structural features of this compound suggest the potential for several types of rearrangements under specific conditions. β-Nitrostyrenes, in general, are not typically prone to classical skeletal rearrangements under standard conditions. However, rearrangements can be envisaged in the context of specific reactions or under the influence of certain reagents.

One potential, albeit less common, rearrangement could involve the migration of the phenyl group. Such rearrangements in related systems are often catalyzed by strong acids or Lewis acids, which can activate the double bond or interact with the nitro group. However, the strong electron-donating character of the three methoxy groups on the phenyl ring would likely disfavor the formation of a cationic intermediate at the benzylic position that would be required for a classic Wagner-Meerwein type rearrangement.

Another possibility for rearrangement could arise from the chemistry of the nitro group itself. For instance, under reducing conditions that lead to the formation of an oxime or a hydroxylamine (B1172632), subsequent Beckmann-type or Stieglitz-type rearrangements could theoretically occur, leading to the formation of amides or imines. However, the reduction of the nitro group in β-nitrostyrenes typically proceeds to the amine without significant rearrangement of the carbon skeleton.

It is also conceivable that photochemical conditions could induce rearrangements. Photoisomerization of the E isomer of a β-nitrostyrene to the less stable Z isomer can occur upon UV irradiation. While this is a change in stereochemistry rather than a skeletal rearrangement, the altered geometry of the Z isomer could potentially open up different reaction pathways that are not accessible to the E isomer.

Radical Chemistry of this compound

The radical chemistry of nitroalkenes is a well-established field, and this compound is expected to participate in various radical-mediated transformations. The electron-deficient nature of the double bond makes it an excellent radical acceptor.

One of the most common radical reactions involving β-nitrostyrenes is radical addition to the double bond. The addition of a radical species typically occurs at the β-position, leading to the formation of a resonance-stabilized α-nitro radical intermediate. This intermediate can then be trapped by another species or undergo further transformations. For instance, the alkenylation of cyclic ethers can be achieved through the radical addition to β-nitrostyrenes in the presence of a radical initiator like AIBN (azobisisobutyronitrile). researchgate.net

Denitration reactions can also proceed through radical pathways. Under certain conditions, the nitro group can be removed and replaced by another functional group. For example, photo-induced denitroalkylation of β-nitrostyrenes using 4-alkyl substituted Hantzsch esters as the alkyl source has been reported. researchgate.net This reaction proceeds via a radical mechanism where the nitro group is ultimately expelled.

The trimethoxy-substituted phenyl ring in this compound would influence the stability of any radical intermediates formed. The electron-donating methoxy groups can stabilize adjacent radical centers to some extent through resonance, which could affect the regioselectivity and rate of radical reactions.

Role of Substituents on Reaction Mechanism and Selectivity

The substituents on the aromatic ring and the alkene chain play a pivotal role in dictating the reaction mechanism and selectivity of β-nitrostyrenes. In this compound, the key substituents are the three methoxy groups on the phenyl ring and the methyl group on the β-carbon of the double bond.

The 2,4,6-trimethoxy substitution pattern makes the phenyl ring exceptionally electron-rich. This has several consequences for the reactivity of the molecule:

Nucleophilicity of the Ring: The high electron density on the aromatic ring increases its nucleophilicity, making it more susceptible to electrophilic aromatic substitution reactions. However, this is often counteracted by the deactivating effect of the nitroalkenyl group.

Electronic Effects on the Double Bond: The electron-donating methoxy groups, particularly those at the ortho and para positions, push electron density towards the double bond. This can modulate the electrophilicity of the β-carbon, making it slightly less reactive towards nucleophiles compared to unsubstituted β-nitrostyrene. However, the powerful electron-withdrawing effect of the nitro group still dominates, ensuring that the double bond remains a good Michael acceptor.

Stabilization of Intermediates: The methoxy groups can stabilize cationic intermediates that may form at the benzylic position through resonance. This can influence the mechanism of certain reactions, for example, in acid-catalyzed additions or cyclizations.

The methyl group on the β-carbon of the propenyl chain also has a significant impact. Compared to a β-nitrostyrene without this methyl group (a nitroethenyl derivative), the presence of the methyl group:

Increases Steric Hindrance: The methyl group can sterically hinder the approach of nucleophiles to the β-carbon, potentially slowing down reaction rates.

Influences Stereoselectivity: In reactions that create a new stereocenter at the α-carbon, the methyl group can influence the diastereoselectivity of the product due to steric interactions in the transition state.

Affects Biological Activity: In related compounds, the presence of a β-methyl group has been shown to modulate biological activity.

Derivatization and Transformational Chemistry of 1 2,4,6 Trimethoxyphenyl 2 Nitropropene

Synthesis of Substituted Propylamines (Focus on Synthetic Methodology)

The conversion of 1-(2,4,6-trimethoxyphenyl)-2-nitropropene into substituted propylamines is a key transformation, yielding compounds with significant structural similarity to known pharmacologically active molecules. This is primarily achieved through the reduction of the nitroalkene moiety.

Reductive amination is a powerful method for forming carbon-nitrogen bonds. While direct one-pot reductive amination of a nitroalkene like this compound with another amine is not the most common route, the compound is a key precursor to intermediates that readily undergo this reaction. The typical strategy involves a two-step process:

Formation of an Intermediate Carbonyl Compound or Amine: The nitropropene is first converted to either 1-(2,4,6-trimethoxyphenyl)propan-2-one (B1643127) or 1-(2,4,6-trimethoxyphenyl)propan-2-amine. The formation of the ketone can be achieved through methods such as the Nef reaction or reduction with iron in an acidic medium. The direct reduction to the primary amine is discussed in the next section.

Reductive Amination of the Intermediate: The resulting ketone or primary amine can then be reacted with an amine or a carbonyl compound, respectively, in the presence of a reducing agent to yield a substituted propylamine.

A general approach for the reductive amination of carbonyl compounds with nitroarenes (which can be formed from nitroalkenes) utilizes a heterogeneous Ni/NiO composite as a catalyst with hydrogen gas as the reductant. pitt.edu This method is notable for its operational simplicity, as the catalyst does not require special handling to avoid air exposure. pitt.edu The process involves the in-situ reduction of the nitro group to an amine, which then reacts with a carbonyl compound to form an imine that is subsequently reduced to the target secondary amine. pitt.edu While this specific methodology was demonstrated on nitroarenes, the principle can be extended to the amine derived from this compound.

Another relevant application is the use of polyalkoxybenzaldehydes in the reductive amination process to synthesize complex derivatives, such as those of the anticancer drug daunorubicin (B1662515). wikipedia.org This highlights the utility of the trimethoxyphenyl moiety in generating molecules with enhanced biological affinity. wikipedia.org

Table 1: General Conditions for Reductive Amination

| Reactants | Catalyst/Reducing Agent | Conditions | Product Type |

|---|---|---|---|

| Ketone + Amine | NaBH3CN, NaBH(OAc)3, H2/Pd-C | Acidic or neutral pH | Secondary/Tertiary Amine |

| Aldehyde + Amine | NaBH3CN, NaBH(OAc)3, H2/Pd-C | Acidic or neutral pH | Secondary/Tertiary Amine |

| Nitroarene + Carbonyl | Ni/NiO, H2 | Elevated temperature and pressure | Secondary Amine |

The most direct route to the corresponding propylamine, 1-(2,4,6-trimethoxyphenyl)propan-2-amine, involves the complete reduction of both the carbon-carbon double bond and the nitro group of this compound. This transformation is analogous to the reduction of other phenyl-2-nitropropenes, which is a well-established method in pharmaceutical synthesis. rsc.org

A variety of powerful reducing agents are effective for this purpose. The choice of reagent can influence the reaction conditions and outcomes.

Lithium Aluminum Hydride (LiAlH4): This is a potent and commonly used reducing agent for this transformation. It effectively reduces the nitroalkene to the primary amine in solvents like tetrahydrofuran (B95107) (THF). rsc.org In some cases, partial reduction can lead to the formation of the corresponding oxime as a byproduct. nih.gov

Raney Nickel (Raney Ni): Catalytic hydrogenation using Raney Nickel under a hydrogen atmosphere is another established method. rsc.org

Sodium Borohydride (B1222165) (NaBH4): While NaBH4 is generally a milder reducing agent, it can be used, sometimes in combination with other reagents or catalysts, to achieve the reduction of nitroalkenes. rsc.org

Aluminum Amalgam (Al-Hg): This reagent is also known to be effective for the reduction of nitroalkenes to amines. rsc.org

A study detailing the synthesis of the six isomers of trimethoxyphenylisopropylamines describes the reduction of the intermediate trimethoxyphenyl-2-nitropropenes using lithium aluminum hydride in ether to yield the final amines. nih.gov

Table 2: Reagents for Direct Reduction of Phenyl-2-nitropropenes

| Reducing Agent | Typical Solvent | General Outcome |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH4) | Tetrahydrofuran (THF), Diethyl ether | High yield of primary amine |

| Catalytic Hydrogenation (H2) | Ethanol (B145695), Methanol | High yield of primary amine |

| (e.g., Raney Ni, Pd/C) | ||

| Aluminum Amalgam (Al-Hg) | Isopropanol (B130326), Ethanol | Good yield of primary amine |

Formation of Beta-Amino Acids and Derivatives

β-Amino acids are valuable building blocks for the synthesis of peptidomimetics and biologically active molecules due to their increased metabolic stability. cardiff.ac.uknih.gov While the direct conversion of this compound to a corresponding β-amino acid, such as 3-amino-3-(2,4,6-trimethoxyphenyl)butanoic acid, is not extensively documented in dedicated studies, general synthetic strategies for β-amino acids could theoretically be adapted.

Common routes to β-amino acids include:

The Arndt-Eistert Homologation: This classic method involves the chain extension of an α-amino acid. biosynth.com

Conjugate Addition: The Michael addition of nitrogen nucleophiles to α,β-unsaturated esters is a widely used approach. researchgate.net

Mannich-type Reactions: These reactions involve the condensation of an aldehyde, an amine, and a compound with an acidic proton (like a malonate). researchgate.net

Reformatsky Reaction: This reaction involves the addition of an organozinc enolate (derived from an α-haloester) to an imine. nih.gov

A potential, though hypothetical, pathway starting from this compound could involve its reduction to the corresponding imine, followed by a Reformatsky-type reaction with a zinc enolate of an ester. However, specific examples of this transformation for this substrate are not readily found in the literature.

A modern, metal-free approach involves the photochemical aminocarboxylation of alkenes. cardiff.ac.uk This method uses a bifunctional oxime oxalate (B1200264) ester to generate both a carbon-centered ester radical and a nitrogen-centered iminyl radical simultaneously, which then add across a double bond. cardiff.ac.uk While this has been demonstrated for a broad range of alkenes, its specific application to a sterically hindered and electron-rich nitroalkene like this compound would require further investigation.

Construction of Heterocyclic Systems

The reactivity of the nitroalkene moiety makes this compound an excellent starting material for the synthesis of various five-membered heterocyclic rings.

Pyrrolidines: Substituted pyrrolidines can be synthesized from nitroalkenes via [3+2] cycloaddition reactions. A key method involves the reaction of the nitroalkene with an azomethine ylide. researchgate.net Azomethine ylides, which can be generated in situ from the condensation of an α-amino acid (like sarcosine) and an aldehyde or ketone, act as 1,3-dipoles. Their reaction with a dipolarophile, such as the double bond in this compound, would lead to the formation of a highly substituted pyrrolidine (B122466) ring bearing a nitro group. A significant inversion in regioselectivity has been noted when comparing the reaction of azomethine ylides with trans-β-nitrostyrene versus (E)-1-phenyl-2-nitropropene, indicating that the methyl group on the nitropropene plays a crucial role in directing the stereochemical outcome of the cycloaddition. researchgate.net

Pyrroles: The synthesis of pyrroles from nitroolefins is also well-established, with the Grob-Camenisch reaction being a notable example. This reaction typically involves the reaction of a nitroolefin with an enamine or a β-dicarbonyl compound in the presence of an amine. A plausible pathway would involve the Michael addition of an enamine to this compound, followed by cyclization and elimination of nitrous acid to form the aromatic pyrrole (B145914) ring. Another prominent method is the Paal-Knorr synthesis, which requires a 1,4-dicarbonyl compound. nih.gov The nitropropene could be converted into a 1,4-dicarbonyl precursor through a series of transformations, such as a Michael addition followed by a Nef reaction.

Isoxazolines (Dihydroisoxazoles): The synthesis of 2-isoxazolines is a common transformation for nitroalkenes. A primary method is the 1,3-dipolar cycloaddition of a nitrile oxide with the alkene. Nitrile oxides can be generated in situ from aldoximes using oxidizing agents. The reaction of a nitrile oxide with this compound would yield a 3,5-disubstituted isoxazoline (B3343090) with the trimethoxyphenyl group at the 5-position.

Another powerful method involves the reaction of α,β-unsaturated ketones with hydroxylamine (B1172632). The starting nitropropene can be converted to the corresponding α,β-unsaturated ketone, 1-(2,4,6-trimethoxyphenyl)but-2-en-1-one, which can then be cyclized with hydroxylamine. A study specifically reported the synthesis of derivatives of trans-3-(2,4,6-trimethoxyphenyl)-4,5-dihydroisoxazole, confirming the utility of this scaffold in forming isoxazoline rings.

Isoxazoles: Isoxazoles are aromatic heterocycles that can be synthesized from this compound through multi-step sequences. One common route involves the synthesis of an isoxazoline intermediate, followed by an oxidation or elimination reaction to introduce the second double bond and aromatize the ring.

Alternatively, isoxazoles can be formed from the reaction of 1,3-dicarbonyl compounds with hydroxylamine. The chalcone (B49325) derived from 2,4,5-trimethoxybenzaldehyde (B179766) (a close structural analog) and an appropriate acetophenone (B1666503) can be cyclized with hydroxylamine hydrochloride in the presence of a base to yield 3,5-diaryl isoxazoles. This indicates that the trimethoxyphenyl moiety is fully compatible with the reaction conditions for isoxazole (B147169) synthesis. A general procedure involves refluxing the chalcone with hydroxylamine hydrochloride and sodium acetate (B1210297) in ethanol and glacial acetic acid.

Table 3: Heterocycle Synthesis from this compound and its Precursors

| Heterocycle | Key Reaction Type | Common Reagents |

|---|---|---|

| Pyrrolidine | [3+2] Cycloaddition | Azomethine Ylides |

| Pyrrole | Michael Addition/Cyclization | Enamines, β-Dicarbonyls |

| Isoxazoline | 1,3-Dipolar Cycloaddition | Nitrile Oxides |

| Isoxazoline | Cyclization | α,β-Unsaturated Ketone + Hydroxylamine |

| Isoxazole | Cyclization | 1,3-Diketone + Hydroxylamine |

| Isoxazole | Oxidation of Isoxazoline | Various oxidizing agents |

Pyrazoles and Pyrazolines

The synthesis of five-membered heterocyclic compounds, such as pyrazoles and their partially reduced counterparts, pyrazolines, represents an important transformation of α,β-unsaturated systems. Pyrazolines are commonly synthesized via the cyclization of chalcones (α,β-unsaturated ketones) with hydrazine (B178648) and its derivatives. actascientific.comjocpr.comnih.gov While this compound is a nitroalkene, not a ketone, its conjugated system is susceptible to similar cycloaddition strategies.

One established route to pyrazole (B372694) synthesis involves the [3+2] cycloaddition of nitrilimines with dipolarophiles. nih.gov In a related transformation, the reaction between (E)-3,3,3-trichloro-1-nitroprop-1-ene and an N-arylnitrylimine was found to yield a 5-nitropyrazole directly through a cycloaddition-elimination sequence. nih.gov This suggests that this compound could react as the dipolarophile with nitrilimines, generated in situ from hydrazonoyl halides, to afford highly substituted pyrazoline intermediates that may subsequently aromatize to pyrazoles.

The general reaction for pyrazoline synthesis from an α,β-unsaturated precursor and a hydrazine is outlined below:

| Reactant A | Reactant B | Catalyst/Conditions | Product Type |

| α,β-Unsaturated Aldehyde/Ketone | Hydrazine Hydrate | Ethanol, Reflux | Pyrazoline |

| Chalcone Derivative | Phenyl Hydrazine | Acetic Acid | N-Phenylpyrazoline |

| Nitroalkene | Nitrilimine | Base, Benzene (B151609) | Pyrazoline/Pyrazole |

This table illustrates common synthetic routes to pyrazolines, a class of compounds accessible from α,β-unsaturated precursors.

The reaction proceeds via a Michael addition of the hydrazine to the β-carbon of the nitroalkene, followed by intramolecular cyclization and dehydration to yield the stable pyrazoline ring. The steric bulk of the 2,4,6-trimethoxyphenyl group would likely influence the stereochemical outcome of the initial addition step.

Regioselective and Stereoselective Functionalization

The conjugated nitroalkene system is an exceptional platform for introducing new functional groups with high levels of regio- and stereocontrol. The electron-withdrawing nitro group activates the double bond for nucleophilic attack at the β-position, while the sterically demanding 2,4,6-trimethoxyphenyl group provides a significant steric bias, influencing the facial selectivity of incoming reagents.

Diastereoselectivity in reactions involving this compound can be effectively controlled during conjugate addition reactions. When a nucleophile adds to the β-carbon of the propene unit, a new stereocenter is formed. The orientation of the attack is heavily influenced by the pre-existing stereocenter (if any) and, more significantly, by the steric hindrance imposed by the bulky substituent on the α-carbon. The 2,4,6-trimethoxyphenyl group, with its ortho-methoxy groups, creates a sterically crowded environment that shields one face of the molecule.

This steric hindrance forces the incoming nucleophile to approach from the less hindered face, resulting in the preferential formation of one diastereomer over the other. This principle is fundamental in substrate-controlled stereoselective synthesis.

Table: Hypothetical Diastereoselective Michael Addition

| Substrate | Nucleophile | Expected Major Diastereomer | Rationale |

| This compound | Grignard Reagent (R-MgX) | anti | The nucleophile attacks the double bond from the face opposite to the bulky trimethoxyphenyl group to minimize steric clash. |

| This compound | Organocuprate (R₂CuLi) | anti | Similar to Grignard reagents, the steric bulk of the aryl group directs the incoming nucleophile. |

This table provides a conceptual overview of how the steric properties of the substrate can dictate the diastereochemical outcome of a reaction.

Achieving enantioselectivity in transformations of this compound involves the use of chiral catalysts or reagents that can differentiate between the two enantiotopic faces of the planar double bond. The field of asymmetric catalysis offers numerous strategies for the enantioselective functionalization of nitroalkenes.

Organocatalysis, in particular, has proven highly effective. Chiral amines, thioureas, and phosphoric acids can activate the nitroalkene and/or the nucleophile, facilitating a highly enantioselective conjugate addition. For example, a chiral secondary amine catalyst can form a transient chiral iminium ion with an aldehyde nucleophile, which then adds to the nitroalkene in a stereodefined manner.

Metal-based chiral Lewis acid catalysts are also employed to coordinate with the nitro group, rendering the β-carbon more electrophilic and simultaneously shielding one face of the double bond from attack. This strategy is effective for a range of transformations, including Michael additions, Friedel-Crafts alkylations, and cycloadditions.

Table: Examples of Enantioselective Reactions Applicable to Nitroalkenes

| Reaction Type | Catalyst Type | Potential Nucleophile/Reactant |

| Michael Addition | Chiral Amine (e.g., prolinol derivatives) | Aldehydes, Ketones |

| Michael Addition | Chiral Thiourea (B124793) | Malonates, β-Ketoesters |

| Friedel-Crafts Alkylation | Chiral Metal-Phosphine Complex (e.g., Cu-Box) | Indoles, Pyrroles |

| [3+2] Cycloaddition | Chiral Metal-Salen Complex | Nitrones, Azomethine Ylides |

| Asymmetric Reduction | Chiral Ruthenium or Rhodium Complex | H₂ or other hydride source |

This table summarizes key catalytic systems used for enantioselective transformations of nitroalkenes, which are applicable to this compound.

Palladium-Catalyzed Cross-Coupling Reactions at the Propene Moiety

The propene moiety of this compound offers a handle for palladium-catalyzed cross-coupling reactions, a powerful tool for C-C bond formation. sigmaaldrich.com The Mizoroki-Heck reaction, for instance, allows for the coupling of an alkene with an aryl or vinyl halide. mdpi.com In this context, the vinylic hydrogen at the α-position of the nitropropene could potentially be substituted in a reaction with an aryl halide, catalyzed by a palladium complex. The general catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene, β-hydride elimination, and reductive elimination to regenerate the catalyst. mdpi.com

Other palladium-catalyzed reactions, such as the Suzuki-Miyaura and Sonogashira couplings, typically require a halide or triflate on the alkene. sigmaaldrich.com While the starting material does not possess such a group, derivatization of the nitroalkene could open pathways to these versatile reactions. For example, conversion of the nitro group to a different functional group could provide the necessary handle for these cross-coupling methods.

Table: Overview of Relevant Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partners | Catalyst System (Typical) | Potential Application |

| Mizoroki-Heck | Alkene + Aryl/Vinyl Halide | Pd(OAc)₂, PPh₃, Base | Direct arylation at the α-position of the propene moiety. sigmaaldrich.com |

| Suzuki-Miyaura | Organoboron Compound + Organic Halide | Pd(PPh₃)₄, Base | Coupling after conversion of the nitro group to a halide. sigmaaldrich.com |

| Sonogashira | Terminal Alkyne + Organic Halide | PdCl₂(PPh₃)₂, CuI, Base | Alkynylation after conversion of the nitro group to a halide. sigmaaldrich.com |

This table outlines major palladium-catalyzed cross-coupling reactions and their potential applicability to the functionalization of the propene unit.

Modifications of the Trimethoxyphenyl Ring (e.g., demethylation, further functionalization)

The 2,4,6-trimethoxyphenyl ring is a key structural feature that can also be chemically modified. The three methoxy (B1213986) groups are susceptible to cleavage, a reaction known as demethylation, which converts them into hydroxyl groups. This transformation is significant as it can dramatically alter the solubility and biological properties of the compound. Standard reagents for demethylation include strong Lewis acids like boron tribromide (BBr₃) or strong proton acids such as hydrobromic acid (HBr). The reaction conditions must be carefully controlled to avoid undesired side reactions involving the sensitive nitroalkene moiety.

Further functionalization of the aromatic ring via electrophilic aromatic substitution is also conceivable. The three methoxy groups are powerful activating, ortho-, para-directing groups. The positions ortho and para to each methoxy group are C2, C4, C6 (already substituted) and C1, C3, C5. The available positions for substitution are C3 and C5. The ring is highly activated, making it reactive towards even weak electrophiles. However, the steric hindrance from the adjacent propene chain and the methoxy groups might limit the accessibility of these positions to bulky electrophiles.

Table: Common Reagents for Demethylation of Aryl Ethers

| Reagent | Typical Conditions | Notes |

| Boron Tribromide (BBr₃) | CH₂Cl₂, low temperature to RT | Highly effective but requires stoichiometric amounts and careful handling. |

| Hydrobromic Acid (HBr) | Acetic acid, reflux | A classic, strong acid method. Can be harsh. |

| Trimethylsilyl Iodide (TMSI) | Acetonitrile, reflux | Generates HI in situ; milder than HBr. |

| Pyridinium Hydrochloride | Melt at ~200 °C | A high-temperature, solvent-free option. |

This table lists common laboratory reagents for the cleavage of aryl methyl ethers, a key transformation for modifying the trimethoxyphenyl ring.

Advanced Spectroscopic and Analytical Techniques for Structural and Mechanistic Elucidation

High-Resolution NMR Spectroscopy for Complex Product Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules like 1-(2,4,6-Trimethoxyphenyl)-2-nitropropene. It provides detailed information about the carbon-hydrogen framework of the molecule.

Two-dimensional (2D) NMR techniques are powerful tools for deciphering the complex NMR spectra of reaction products involving this compound. These experiments help to establish connectivity between different atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. For the product of a reaction involving this compound, COSY would reveal correlations between the vinylic proton and the methyl protons of the propenyl group, as well as between the aromatic protons on the trimethoxyphenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC spectroscopy maps protons directly to the carbon atoms to which they are attached. This is invaluable for assigning carbon signals in the ¹³C NMR spectrum. For instance, it would definitively link the aromatic proton signals to their corresponding aromatic carbon signals and the methoxy (B1213986) protons to the methoxy carbon signals.

Table 1: Application of 2D NMR Techniques for Structural Elucidation

| NMR Technique | Information Provided | Example Application for this compound |

|---|---|---|

| COSY | Shows ¹H-¹H correlations (scalar coupling) | Identifies neighboring protons, such as those on the propenyl side chain. |

| HSQC | Shows direct ¹H-¹³C correlations (one bond) | Assigns specific protons to their directly attached carbon atoms. |

| HMBC | Shows long-range ¹H-¹³C correlations (2-3 bonds) | Establishes connectivity across the molecule, linking the phenyl ring to the nitropropene moiety. |

When this compound is converted into a chiral molecule, determining the relative or absolute stereochemistry is essential. Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are key NMR techniques for this purpose. These experiments detect protons that are close to each other in space, regardless of whether they are connected through chemical bonds. This spatial proximity information is used to assign the stereochemistry of reaction products, such as those resulting from asymmetric reduction or addition reactions to the double bond. For example, in a reduced product, NOESY could show a correlation between a proton on a newly formed stereocenter and a nearby aromatic proton, helping to define the molecule's three-dimensional conformation and the relative orientation of its substituents.

Mass Spectrometry for Reaction Monitoring and Product Identification

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass of a molecule. This high precision allows for the determination of the elemental formula of this compound. By comparing the experimentally measured mass to the calculated masses of possible elemental formulas, the correct formula can be determined with high confidence, distinguishing it from other compounds with the same nominal mass.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of tandem mass spectrometry. LC-MS is particularly useful for analyzing complex reaction mixtures containing this compound, its starting materials, intermediates, and byproducts. The LC component separates the different compounds in the mixture, which are then individually analyzed by the mass spectrometer. Tandem MS (MS/MS) involves isolating an ion of interest (like the molecular ion of a potential product) and fragmenting it to produce a characteristic fragmentation pattern. This pattern acts as a fingerprint for the compound, allowing for its unambiguous identification even at very low concentrations within a complex matrix.

Table 2: Mass Spectrometry Techniques and Their Roles

| Technique | Primary Function | Application in the study of this compound |

|---|---|---|

| HRMS | Determines exact molecular mass and elemental formula. | Confirms the elemental composition of the target compound and its products. |

| LC-MS/MS | Separates and identifies components in a complex mixture. | Monitors reaction progress, identifies intermediates, and characterizes byproducts. |

X-Ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline solid at the atomic level. If a suitable single crystal of this compound or a derivative can be grown, this technique can provide an unambiguous determination of its solid-state conformation and, for chiral molecules, its absolute stereochemistry. The resulting crystal structure provides precise bond lengths, bond angles, and torsional angles, offering definitive proof of the molecule's constitution and spatial arrangement. This level of detail is often unattainable by other analytical methods and is crucial for understanding structure-activity relationships.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Progress

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for the qualitative analysis of this compound. It allows for the identification of key functional groups within the molecule by detecting their characteristic vibrational frequencies.

The structure of this compound contains several distinct functional groups that give rise to a unique vibrational spectrum. The most prominent of these are the nitro group (NO₂), the carbon-carbon double bond (C=C) of the propenyl chain, the aromatic ring, and the methoxy (O-CH₃) ether linkages.

The nitro group exhibits two particularly strong and characteristic stretching vibrations: an asymmetric stretch (ν_as(NO₂)) typically found in the 1500-1560 cm⁻¹ region and a symmetric stretch (ν_s(NO₂)) in the 1300-1370 cm⁻¹ range for conjugated nitroalkenes. The C=C stretching vibration of the nitropropene moiety is expected to appear around 1620-1650 cm⁻¹. The presence of the aromatic ring will generate several bands, including C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1450-1600 cm⁻¹ region. The methoxy groups will show characteristic C-H stretching vibrations around 2830-2960 cm⁻¹ and C-O stretching bands.

Analysis of related nitrostyrene (B7858105) compounds by Raman spectroscopy has identified characteristic peaks for the asymmetric and symmetric stretching of the nitro group. spectroscopyonline.com For example, in nitrophenol isomers, asymmetric nitro stretching vibrations are observed around 1333-1343 cm⁻¹, while C-H deformation peaks are seen between 1134 cm⁻¹ and 1279 cm⁻¹. spectroscopyonline.com Theoretical and experimental studies on the related molecule 1-phenyl-2-nitropropene (B101151) provide further reference points for assigning the vibrational modes of the title compound.

By monitoring the intensity of specific vibrational bands, these techniques can also track the progress of the Henry nitroaldol reaction used to synthesize this compound. For instance, the disappearance of the characteristic C=O stretching band of the starting material, 2,4,6-trimethoxybenzaldehyde (B41885) (typically around 1680-1700 cm⁻¹), and the concurrent appearance of the NO₂ and C=C stretching bands of the product would indicate reaction progression.

Table 1: Expected Vibrational Frequencies for this compound This table is based on typical frequency ranges for the specified functional groups and data from analogous compounds. Experimental values for the specific title compound may vary.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1560 |

| Nitro (NO₂) | Symmetric Stretch | 1300 - 1370 |

| Alkene (C=C) | Stretch | 1620 - 1650 |

| Aromatic Ring (C=C) | Stretch | 1450 - 1600 |

| Methoxy (C-O) | Stretch | 1050 - 1250 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H (in CH₃) | Stretch | 2850 - 3000 |

Chiral HPLC and GC for Enantiomeric Excess Determination